1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Biological Study
- Imidazo[1,2-a]pyridine-3-carbaldehyde, related to the compound , was synthesized and evaluated for antibacterial and antifungal activities. This study highlights the potential of these compounds in antimicrobial applications (Ladani et al., 2009).
Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives demonstrated high inhibition performance against mild steel corrosion in acidic environments. This suggests their utility in industrial applications, particularly in corrosion protection (Saady et al., 2021).
Antiplasmodial Activity
- A study identified imidazo[4,5-b]pyridine derivatives as potential antiplasmodial candidates, with one derivative emerging as a promising hit for further investigation in the treatment of malaria (Honoré et al., 2015).
Anticholinesterase Potential
- Imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for their anticholinesterase activity, with some showing promising results. This suggests potential therapeutic applications in conditions like Alzheimer's disease (Kwong et al., 2019).
Synthesis Methodology
- An eco-friendly and facile synthesis method for 1H-imidazo[4,5-b]pyridine derivatives was reported, highlighting the environmental and economic benefits of this approach in chemical synthesis (Kale et al., 2009).
Antidiabetic and Antioxidant Potential
- 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antidiabetic and antioxidant potential, suggesting their relevance in pharmaceutical research (Taha et al., 2016).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-13-7-8-14(16(22)10-13)19-24-18-17(6-3-9-23-18)25(19)26-11-12-4-1-2-5-15(12)21/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVKZSYAFGASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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